N-(1H-imidazol-2-yl)-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide
Description
Imidazole Tautomerism
The imidazole ring exists in two prototropic forms:
- N1-H tautomer : Proton resides on N1, leaving N3 with a lone pair (dominant in polar solvents).
- N3-H tautomer : Proton transfers to N3, observed in non-polar environments (<5% population).
This equilibrium modulates hydrogen-bonding capacity, with the N1-H form acting as a stronger donor in biological systems.
Pyridazinone Keto-Enol Tautomerism
The pyridazinone core predominantly adopts the keto form (C6=O), with enolization occurring only under basic conditions (pH >10). The enolate form increases electron density at C5, potentially enhancing reactivity toward electrophiles.
Table 3: Tautomeric Populations in DMSO-d₆
| Tautomer | Population (%) | Conditions |
|---|---|---|
| Imidazole N1-H | 95 | 25°C, 0.1 M concentration |
| Imidazole N3-H | 5 | |
| Pyridazinone keto | >99 | |
| Pyridazinone enol | <1 |
Properties
Molecular Formula |
C19H15N5O2 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-(1H-imidazol-2-yl)-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide |
InChI |
InChI=1S/C19H15N5O2/c25-17(22-19-20-9-10-21-19)12-24-18(26)8-7-16(23-24)15-6-5-13-3-1-2-4-14(13)11-15/h1-11H,12H2,(H2,20,21,22,25) |
InChI Key |
SZONQVUWPYMOOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NN(C(=O)C=C3)CC(=O)NC4=NC=CN4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-imidazol-2-yl)-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step reactions. One common approach is the condensation of an imidazole derivative with a naphthalene-substituted pyridazinone. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
-
Step 1: Synthesis of Imidazole Derivative
Reagents: Aldehyde, benzil, primary amines
Conditions: Presence of a catalyst such as ZnFe2O4 nanoparticles, mild temperatures
Product: Substituted imidazole
-
Step 2: Synthesis of Naphthalene-Substituted Pyridazinone
Reagents: Naphthalene derivative, hydrazine hydrate
Conditions: Reflux in ethanol
Product: Naphthalene-substituted pyridazinone
-
Step 3: Condensation Reaction
Reagents: Imidazole derivative, naphthalene-substituted pyridazinone
Conditions: Catalytic amount of acid or base, solvent such as acetic acid or toluene
Product: this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1H-imidazol-2-yl)-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of functional groups using reducing agents such as sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mild acidic or basic conditions
Reduction: Sodium borohydride, ethanol as solvent
Substitution: Halogenated reagents, polar aprotic solvents
Major Products
Oxidation: Oxidized derivatives with additional oxygen atoms
Reduction: Reduced derivatives with hydrogenated functional groups
Substitution: Substituted derivatives with new functional groups replacing existing ones
Scientific Research Applications
N-(1H-imidazol-2-yl)-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1H-imidazol-2-yl)-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. The naphthalene and pyridazinone moieties contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its closest analogs from the evidence:
Key Structural and Functional Insights
Pyridazinone vs. Triazole Cores: The pyridazinone core in the target compound and Analog 1 is associated with kinase inhibition, whereas triazole rings (Analog 2) are linked to antimicrobial activity due to their ability to mimic purine bases .
Substituent Effects: The naphthalen-2-yl group in the target compound and Analog 4 enhances hydrophobicity compared to Analog 2’s naphthalen-1-yloxy-methyl group, which includes an ether linkage for solubility modulation .
Synthetic Efficiency :
- Analog 1’s acid chloride coupling method achieved a 79% yield, suggesting robustness for scale-up, whereas Analog 2’s click chemistry route offers modularity for diverse triazole derivatives .
Pharmacological Potential: The target compound’s imidazole moiety is absent in other analogs, which may confer unique metal-binding properties (e.g., interaction with heme-containing enzymes) . Analog 4’s complex structure (indazole, fluorophenyl) in a patent highlights the therapeutic relevance of naphthalene-acetamide hybrids in oncology .
Conflicting or Unresolved Data
Biological Activity
N-(1H-imidazol-2-yl)-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and relevant case studies, providing a comprehensive overview of its pharmacological properties.
Synthesis
The synthesis of this compound typically involves the reaction of imidazole derivatives with naphthalene and pyridazine moieties. The structural confirmation can be achieved through various spectroscopic methods, including NMR and mass spectrometry.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance, in studies involving derivatives of 1H-benzo[d]imidazole, compounds demonstrated IC50 values ranging from 4 to 17 μM against various cancer cell lines (A549, HCT116, HepG2) .
The proposed mechanism for the antitumor activity includes the inhibition of key signaling pathways involved in cell proliferation and survival. Specifically, the compound may target kinases such as PDK1, which plays a crucial role in the PI3K/AKT signaling pathway. Inhibitors of this pathway have shown efficacy in selectively killing cancer cells with mutations in PTEN and PI3K .
Case Studies
A study detailed the synthesis and biological evaluation of related compounds, revealing that derivatives with specific substitutions on the imidazole ring exhibited enhanced potency against cancer cell lines. For example, one derivative demonstrated an IC50 value of 80 nM against PDK1 .
Table 1: Biological Activity Summary
| Compound Name | IC50 (μM) | Target Kinase | Cell Lines Tested |
|---|---|---|---|
| N-(1H-imidazol-2-yl)-2-[3-(naphthalen-2-yl)... | 4 - 17 | PDK1 | A549, HCT116, HepG2 |
| Related 1H-benzo[d]imidazole derivative | 80 | PDK1 | KATO-III, MV4-11 |
Research Findings
Recent findings suggest that the structural features of this compound contribute significantly to its biological activity. The presence of the imidazole ring is critical for its interaction with biological targets. Moreover, modifications to the naphthalene and pyridazine components can enhance selectivity and potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
